
4-Iodo-7-azaindole
Overview
Description
4-Iodo-7-azaindole is a heterocyclic compound with the molecular formula C7H5IN2 It is a derivative of pyrrolopyridine, characterized by the presence of an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7-azaindole typically involves the iodination of pyrrolopyridine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve moderate temperatures and the presence of a solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido-pyrrolopyridine or cyano-pyrrolopyridine.
Coupling Products: Biaryl compounds or alkynyl derivatives.
Scientific Research Applications
Antiviral Activity
4-Iodo-7-azaindole derivatives have shown promising results in antiviral applications, particularly against HIV and influenza viruses.
- HIV Research : A study evaluated a library of compounds based on the 7-azaindole core, revealing that several exhibited significant anti-HIV activity, with some acting as non-nucleoside reverse transcriptase inhibitors. The lead compound demonstrated submicromolar potency (IC50 = 0.73 μM) against the reverse transcriptase enzyme, maintaining activity against resistant mutants . This suggests that this compound derivatives could be developed as next-generation anti-HIV agents.
- Influenza Virus : Compounds derived from 7-azaindole, including those with iodo substitutions, have been identified as effective inhibitors of influenza polymerase. They show activity against multiple strains, indicating their potential as broad-spectrum antiviral agents .
Kinase Inhibition
The azaindole framework has been extensively studied for its ability to inhibit various protein kinases, which are crucial targets in cancer therapy.
- Kinase Targeting : The structure of this compound allows for effective binding to the hinge region of kinases, facilitating the formation of hydrogen bonds that enhance inhibitory action. For instance, compounds derived from this scaffold have been shown to inhibit PI3K and PIM kinases, which are involved in cancer cell proliferation and survival .
- Clinical Candidates : Several derivatives have advanced to clinical trials due to their potent anti-cancer activities. For example, AZD6738, a 7-azaindole derivative, inhibits ataxia telangiectasia mutated (ATM) deficient tumors through ATR kinase inhibition .
Anti-Cancer Properties
This compound and its derivatives are being investigated for their anti-cancer properties across various cancer types.
- Glioblastoma : Research indicates that certain 7-azaindole derivatives can inhibit glioblastoma cell viability with nanomolar potency by targeting specific kinases involved in tumor progression .
- Triple-Negative Breast Cancer : Compounds derived from this class have shown anti-tumor activity in preclinical models of triple-negative breast cancer by inhibiting cyclin-dependent kinases (CDK2 and CDK9) .
Other Therapeutic Applications
Beyond antiviral and anti-cancer properties, this compound has potential applications in treating other conditions:
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by inhibiting pathways associated with neuroinflammation and neurodegeneration .
- Inflammatory Diseases : Certain compounds have shown promise as PDE4 inhibitors, which are relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Iodo-7-azaindole, particularly in biological systems, involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity and downstream signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a trifluoromethyl group, used in fluorinated building blocks.
1H-pyrrolo[3,2-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.
Uniqueness: 4-Iodo-7-azaindole is unique due to its specific iodine substitution, which imparts distinct reactivity and biological activity. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential as a kinase inhibitor highlights its significance in medicinal chemistry.
Biological Activity
4-Iodo-7-azaindole is a compound of interest in medicinal chemistry due to its structural similarity to indoles and its potential biological activities. The azaindole framework has been associated with various pharmacological properties, particularly as a scaffold for kinase inhibitors and antiviral agents. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The 7-azaindole derivatives, including this compound, are characterized by the presence of nitrogen atoms in the aromatic ring, which enhances their solubility and bioactivity compared to traditional indoles. The iodine substitution at the 4-position may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research has shown that compounds containing the 7-azaindole moiety exhibit a range of biological activities, including:
- Kinase Inhibition : Many azaindoles act as inhibitors of various kinases, which are crucial targets in cancer therapy. The unique hydrogen bonding capabilities of the nitrogen atoms in the azaindole structure facilitate binding to kinase active sites .
- Antiviral Properties : A library of 7-azaindole derivatives was evaluated for anti-HIV activity, revealing several compounds with submicromolar potency against reverse transcriptase (RT), suggesting potential for development as antiviral agents .
- Anti-inflammatory Effects : Some studies indicate that derivatives of 7-azaindoles may possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and asthma .
Case Studies and Research Findings
-
Anti-HIV Activity : A study evaluated a library of 585 compounds based on the 7-azaindole core. Among these, several exhibited potent inhibition of HIV-1 RT with IC50 values below 1 μM. Notably, compound 8 showed an IC50 of 0.73 μM against RT and maintained activity against resistant mutants .
Compound IC50 (μM) Activity Compound 8 0.73 RT Inhibitor Compound 9 0.58 RT Inhibitor Compound 10 >10 Modest Inhibitor - Kinase Inhibition : Research highlighted that derivatives like AZD6738 (a clinical candidate) inhibit ataxia telangiectasia mutated (ATM) kinase, demonstrating efficacy in ATM-deficient cancer models. This suggests that modifications to the azaindole structure can enhance selectivity and potency against specific kinases .
-
Anti-cancer Activity : Compounds derived from the azaindole structure have shown promise in inhibiting tumor cell proliferation through various mechanisms, including HDAC inhibition and targeting cyclin-dependent kinases (CDKs) . For instance:
Compound Target Kinase Mechanism GNF2133 DYRK1B/DYRK2 Anti-tumor activity ST7710AA1 PARP-1 Anti-proliferative
Synthesis and Functionalization
The synthesis of this compound involves several methodologies that allow for functionalization at various positions on the azaindole ring. Recent advancements have focused on palladium-catalyzed reactions to introduce diverse substituents while preserving the iodine atom for further modifications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Iodo-7-azaindole, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves direct iodination of 7-azaindole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, iodination at the 4-position can be achieved via electrophilic substitution in a polar aprotic solvent (e.g., DMF) at 0–25°C. Purification is critical: column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures yields >95% purity. Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Multimodal validation is essential. H NMR should show the absence of protons at the 4-position, while C NMR confirms the iodinated carbon’s chemical shift (~90–100 ppm). High-resolution mass spectrometry (HRMS) must match the exact mass (e.g., [M+H] = 259.9624). X-ray crystallography is ideal for unambiguous structural confirmation, as demonstrated in related 7-azaindole complexes . Purity can be further verified via HPLC with UV detection at 254 nm .
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer : The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for drug discovery. For example, platinum(II) complexes of 7-azaindole derivatives exhibit antiproliferative activity, suggesting potential in anticancer research. Researchers should design experiments to evaluate cytotoxicity (e.g., MTT assays) and compare IC values against control compounds .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use a factorial design to optimize reaction parameters:
- Variables : Catalyst (Pd(PPh) vs. PdCl), base (KCO vs. CsCO), solvent (toluene vs. DMF), and temperature (80–120°C).
- Analysis : Monitor reaction progress via TLC and quantify yields using internal standards (e.g., anthracene). Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers. Ensure reproducibility by trialling conditions across ≥3 independent replicates .
Q. How should contradictions in spectroscopic or crystallographic data be resolved?
- Methodological Answer : Contradictions often arise from sample impurities or instrumental artifacts. For example, if H NMR shows unexpected peaks, repeat purification and compare with literature data . For conflicting X-ray results, validate using the Cambridge Structural Database (CSD) to check bond lengths/angles against similar compounds. Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic structures and compare with experimental data .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Methodological Answer : Use DFT to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, the Colle-Salvetti correlation-energy functional (adapted into density-functional formulas) can predict electron density and kinetic-energy distributions . Compare computed IR/Raman spectra with experimental data to validate models. Software like Gaussian or ORCA with basis sets (e.g., def2-TZVP for iodine) is recommended .
Q. Data Presentation and Reproducibility
Q. How should researchers present complex data (e.g., kinetic studies) while maintaining clarity?
- Methodological Answer : Follow the "Results-Discussion" separation principle:
- Results : Use tables for kinetic constants (e.g., ) and figures for trends (e.g., Arrhenius plots). Include error bars from triplicate measurements.
- Discussion : Relate data to mechanistic hypotheses (e.g., associative vs. dissociative pathways). Reference analogous systems from primary literature .
Q. What strategies ensure reproducibility in synthetic and biological assays?
- Methodological Answer :
- Synthesis : Document exact stoichiometry, solvent batches, and purification gradients. Share raw NMR/MS files as supplementary data .
- Biological Assays : Use standardized cell lines (e.g., HEK293 or HeLa) and report passage numbers. Include positive (e.g., cisplatin) and negative controls. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. Handling Ambiguities and Ethical Practices
Q. How to address unexpected byproducts or low yields in iodination reactions?
- Methodological Answer : Perform mechanistic troubleshooting:
- Byproducts : Identify via LC-MS and isolate using preparative HPLC. Propose formation pathways (e.g., diiodination or ring-opening).
- Low Yields : Screen additives (e.g., silver salts to scavenge iodide) or switch to microwave-assisted synthesis for faster kinetics .
Q. What frameworks guide ethical and rigorous research question formulation?
- Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example, a FINER-compliant question: “Does this compound enhance the cytotoxicity of platinum(II) complexes in cisplatin-resistant cell lines?” .
Properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGYPNRADCIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619271 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319474-34-5 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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